molecular formula C11H14F2N2O B2935949 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile CAS No. 1850849-61-4

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile

Cat. No.: B2935949
CAS No.: 1850849-61-4
M. Wt: 228.243
InChI Key: ICQOWWUHJXRVOJ-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile is a fluorinated compound with a molecular weight of 228.24 g/mol. It is known for its unique blend of reactivity and selectivity, making it a valuable asset in various chemical applications .

Preparation Methods

The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile involves multiple steps. Typically, the process starts with the preparation of 3,3-difluorocyclobutanecarbonyl chloride, which is then reacted with piperidine-4-carbonitrile under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with various enzymes and receptors. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .

Comparison with Similar Compounds

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile can be compared with other fluorinated compounds such as:

  • 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carboxamide
  • 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-methanol

These compounds share similar structural features but differ in their functional groups, leading to variations in their reactivity and applications. The unique combination of the difluorocyclobutanecarbonyl and piperidine-4-carbonitrile moieties in this compound makes it particularly valuable for specific research and industrial purposes.

Properties

IUPAC Name

1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQOWWUHJXRVOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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